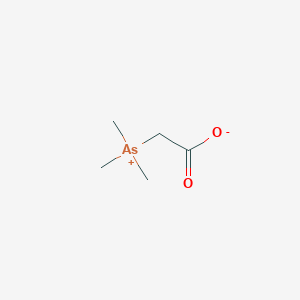
砷甜菜碱
描述
科学研究应用
砷甜菜碱在科学研究中具有广泛的应用:
作用机制
砷甜菜碱主要通过其在海洋生物中砷解毒中的作用来发挥其作用。 据信它充当无毒废物化合物,类似于尿素在氮代谢中的作用 . 砷甜菜碱的生物合成涉及砷糖的降解,然后进行甲基化和氧化过程 . 这些过程中的分子靶标和途径仍在研究中,但已知砷甜菜碱可以为某些微生物提供针对渗透压应激和极端温度的细胞保护 .
类似化合物:
砷胆碱: 另一种存在于海洋生物中的有机砷化合物,但比砷甜菜碱少见.
三甲基砷: 一种挥发性的有机砷化合物,与砷甜菜碱相比毒性更大.
砷甜菜碱的独特性: 砷甜菜碱的独特之处在于其无毒的性质及其在海洋生物中的普遍存在。 与其他有机砷化合物不同,它不会对人类和动物构成重大的健康风险 . 它的稳定性和非反应性使其成为各种科学和工业应用的理想选择 .
生化分析
Biochemical Properties
Arsenobetaine is a non-toxic organoarsenical identified as a major arsenic species in marine animals and a number of terrestrial mushrooms . The biochemistry and its biosynthesis are similar to those of choline and betaine . It is likely that the cellular transporter responsible for the uptake of ionic glycine betaine is incapable of distinguishing between the abundant osmolyte, glycine betaine, and Arsenobetaine .
Cellular Effects
Arsenobetaine does not exhibit toxic effects in humans or animals
Molecular Mechanism
The possibility exists that Arsenobetaine is synthesized through additional pathways with transient intermediates that remain undetected due to their fleeting nature .
Temporal Effects in Laboratory Settings
Laboratory-feeding experiments demonstrated that Arsenobetaine is efficiently accumulated, hence it is probable that the large amounts of Arsenobetaine found in carnivorous animals is due to accumulation from lower trophic levels .
Metabolic Pathways
Arsenobetaine could be formed from the methionine salvage pathway as the appropriate enzyme systems are already in place . Several pathways have been proposed for the formation of Arsenobetaine based on the arsenic compounds found in marine, freshwater, and terrestrial organisms .
Transport and Distribution
At the subcellular level, As addition promoted Se translocation from the leaf cell wall and organelles to cytosolic, where both As and Se predominantly accumulated . These results suggest that the interaction between As and Se inhibits their metabolic processes and enhances vacuolar compartmentalization, thereby influencing their accumulation in plants .
准备方法
合成路线和反应条件: 砷甜菜碱可以由三甲基砷合成。 该过程涉及在受控条件下三甲基砷与氯乙酸反应生成砷甜菜碱 . 该反应通常需要水等溶剂,并在室温下进行。
工业生产方法: 在工业环境中,砷甜菜碱通常以高纯度粉末形式生产。 然后将粉末溶解在水中以制成标准溶液。 这些溶液中砷甜菜碱的浓度使用各种分析技术确定,例如电感耦合等离子体质谱法 (ICP-MS)、电感耦合等离子体原子发射光谱法 (ICP-OES)、石墨炉原子吸收光谱法 (GFAAS) 和液相色谱-电感耦合等离子体质谱法 (LC-ICP-MS) .
化学反应分析
反应类型: 砷甜菜碱会发生几种类型的化学反应,包括氧化、还原和取代反应。
常用试剂和条件:
相似化合物的比较
Arsenocholine: Another organoarsenic compound found in marine organisms, but it is less common than arsenobetaine.
Arsenosugars: These are precursors in the biosynthesis of arsenobetaine and are found in marine algae.
Trimethylarsine: A volatile organoarsenic compound that is more toxic compared to arsenobetaine.
Uniqueness of Arsenobetaine: Arsenobetaine is unique due to its non-toxic nature and its prevalence in marine organisms. Unlike other organoarsenic compounds, it does not pose significant health risks to humans and animals . Its stability and non-reactivity make it an ideal candidate for use in various scientific and industrial applications .
属性
IUPAC Name |
2-trimethylarsoniumylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11AsO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTHHTGLGVZZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[As+](C)(C)CC(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11AsO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052833 | |
| Record name | Arsenobetaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arsenobetaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
64436-13-1 | |
| Record name | Arsenobetaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64436-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arsenobetaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064436131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenobetaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Carboxymethyl)trimethylarsonium hydroxide inner salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARSENOBETAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWC1LS4V3I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arsenobetaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
204 - 210 °C | |
| Record name | Arsenobetaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033206 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol;2-[[(2R,3R,4S,5R,6S)-3,4,5,6-tetrakis(2-hydroxyethoxy)oxan-2-yl]methoxy]ethanol](/img/structure/B179474.png)


